sodium 2-oxo-octahydro-1H-indole-6-carboxylate
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Overview
Description
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a chemical compound with the molecular formula C9H12NNaO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their various biologically vital properties and play a crucial role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxo-octahydro-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with sodium hydroxide. The process includes heating the reactants under controlled conditions to facilitate the formation of the desired compound. The reaction conditions often involve temperatures above 160°C and the use of solvents like dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions produce more reduced forms of the compound .
Scientific Research Applications
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole derivatives, which are important in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of sodium 2-oxo-octahydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Indole-3-acetic acid: Known for its role in plant growth regulation.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is unique due to its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where other indole derivatives may not be as effective .
Biological Activity
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.
Chemical Structure and Properties
This compound features a unique indole structure which contributes to its biological activity. The indole scaffold is well-known for its presence in numerous biologically active compounds, including many pharmaceuticals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have shown potent antibacterial and antifungal activities.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | MIC: 8.7 µM | |
Escherichia coli | MIC: 20 µM | |
Candida albicans | IC50: 78 µM | |
Pseudomonas aeruginosa | MIC: 9.375 µg/mL |
These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.
- Induction of Apoptosis : Compounds derived from this compound have been shown to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
- Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G2/M phase, effectively halting the proliferation of cancer cells.
Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF7 (Breast Cancer) | IC50: 14.8 µM | Induces apoptosis | |
HepG2 (Liver Cancer) | IC50: 18.3 µM | Cell cycle arrest | |
H1299 (Lung Cancer) | IC50: 449.5 µM | ROS production |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the indole scaffold can significantly enhance potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituents at the C8 position significantly affect TLR4 agonist activity.
- Methylation at N5 reduces toxicity while maintaining biological activity.
These modifications highlight the importance of molecular design in enhancing the therapeutic potential of indole-based compounds.
Case Studies
Recent studies have explored various derivatives of this compound, revealing promising results across different biological assays:
- Anticancer Activity : A derivative exhibited selective cytotoxicity against MCF7 cells with minimal effects on normal cells, indicating a favorable therapeutic window.
- Antimicrobial Efficacy : Another study reported a derivative that significantly reduced the minimum inhibitory concentration (MIC) for methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Properties
IUPAC Name |
sodium;2-oxo-1,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h5-7H,1-4H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGMTARGVCTFS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2CC1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172018-86-7 |
Source
|
Record name | sodium 2-oxo-octahydro-1H-indole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.